molecular formula C9H12ClN3OS B13524353 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride CAS No. 2839144-03-3

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride

Cat. No.: B13524353
CAS No.: 2839144-03-3
M. Wt: 245.73 g/mol
InChI Key: YVVYAFSBJUDWIW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a propan-1-amine side chain, forming a hydrochloride salt (C${10}$H${12}$ClN$_{3}$OS) . The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, while the thiophene moiety contributes to π-π interactions in biological systems.

Properties

CAS No.

2839144-03-3

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H

InChI Key

YVVYAFSBJUDWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Oxadiazole Core

The core heterocyclic structure, 1,2,4-oxadiazole, is typically synthesized via cyclization reactions involving hydrazides and acylating agents:

Step Reaction Type Reagents Conditions Outcome
1 Hydrazide formation Thiophenecarboxylic acid hydrazide Reflux in ethanol or acetic acid Hydrazide precursor
2 Cyclization to oxadiazole Acylating agents such as phosphoryl chloride or carbonyldiimidazole Heating at 80-120°C Formation of 1,2,4-oxadiazole ring

Reference: The formation of the oxadiazole ring from hydrazides is well-documented, with typical yields ranging from 60-85% under optimized conditions.

Incorporation of the Thiophene Ring

The thiophene moiety at the 3-position of the oxadiazole is introduced via substitution reactions on thiophene derivatives:

Step Reaction Type Reagents Conditions Outcome
1 Electrophilic substitution Thiophene derivatives, halogenating agents Presence of Lewis acids or catalysts Functionalized thiophene intermediates
2 Coupling with oxadiazole Nucleophilic substitution or Suzuki coupling Palladium catalysis, inert atmosphere Thiophene-oxadiazole conjugates

Note: The specific substitution at the 3-position of thiophene with the oxadiazole ring often involves cross-coupling reactions like Suzuki-Miyaura, utilizing boronic acids or esters.

Attachment of Propan-1-amine Side Chain

The aminoalkyl chain is introduced through nucleophilic substitution or reductive amination:

Step Reaction Type Reagents Conditions Outcome
1 Nucleophilic substitution 3-bromopropan-1-amine derivatives Polar aprotic solvents, elevated temperatures Alkylation of amino groups
2 Salt formation Hydrochloric acid Aqueous solution Hydrochloride salt of the final compound

Industrial adaptation often involves continuous flow reactors to improve efficiency and safety, especially for large-scale synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Purpose Reference
Temperature 80-150°C Promote cyclization and substitution
Solvent Ethanol, acetic acid, DMF Solubilize reactants
Catalysts Phosphoryl chloride, Pd catalysts Accelerate ring formation and coupling
Reaction Time 4-24 hours Ensure complete conversion

Optimization often involves adjusting these parameters to maximize yield and purity, with yields reported up to 70-85% in laboratory settings.

Data Tables Summarizing Key Synthesis Parameters

Step Reagents Solvent Catalyst Temperature Yield (%) Notes
Oxadiazole ring formation Hydrazide + phosphoryl chloride Ethanol - 100°C 75-85 Cyclization of hydrazide
Thiophene coupling Thiophene boronic acid + halogenated oxadiazole DMF Pd(PPh₃)₄ 80°C 65-75 Cross-coupling reaction
Aminoalkyl attachment 3-bromopropan-1-amine + amine derivative Ethanol - 80°C 70 Nucleophilic substitution
Hydrochloride salt formation HCl in ethanol - - Room temp Quantitative Salt precipitation

Notes on Methodological Diversity and Literature Sources

  • Classical methods involve hydrazide cyclization with acyl chlorides, as detailed in heterocyclic synthesis literature.
  • Modern approaches leverage palladium-catalyzed cross-coupling for regioselective thiophene functionalization.
  • Industrial protocols emphasize flow chemistry and solvent recycling to improve sustainability and throughput, as discussed in recent chemical engineering reviews.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

a) Thiophen-2-yl Isomer
  • Compound : 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride (CAS 1286708-64-2).
  • Key Differences : The thiophene ring is attached at the 2-position instead of 3, altering electronic distribution and steric interactions.
  • Biological Implications: Positional isomerism may affect binding to targets like cannabinoid receptors (e.g., CB2 agonists with similar oxadiazole-thiophene scaffolds show structure-dependent activity) .
b) Aryl-Substituted Analogs
  • Example 1 : SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride).
    • Structure : Features a hydrophobic 4-decylphenyl group instead of thiophene.
    • Impact : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
  • Example 2 : 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1374408-25-9).
    • Structure : 4-Methoxyphenyl substituent introduces electron-donating effects.
    • Applications : Methoxy groups are common in CNS-targeting drugs due to blood-brain barrier penetration .

Modifications to the Amine Side Chain

  • Example : SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride).
    • Structure : Replaces the primary amine with a pyrrolidine-carboximidamide group.
    • Activity : Acts as a selective sphingosine kinase 1 (SphK1) inhibitor (Ki = 48 nM), highlighting the role of the amine group in target affinity .

Heterocyclic Replacements

  • Example: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride. Structure: Substitutes oxadiazole with a triazole ring.

Comparative Data Table

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (Thiophen-3-yl) Thiophen-3-yl 245.73 Under investigation
Thiophen-2-yl Isomer Thiophen-2-yl 245.73 Commercial availability (≥95% purity)
SLF108185117 4-Decylphenyl 337.29 Studied for S1P transport inhibition
3-(4-Methoxyphenyl) Analog 4-Methoxyphenyl 269.73 Preclinical CNS drug candidate
SLP7111228 4-Octylphenyl + pyrrolidine 449.04 SphK1 inhibitor (Ki = 48 nM)

Research Findings and Implications

  • Thiophene Position Matters: The 3-yl vs. 2-yl substitution could modulate receptor selectivity, as seen in duloxetine analogs where thiophene orientation affects serotonin/norepinephrine reuptake .
  • Hydrophobic vs. Polar Groups : Bulky aryl groups (e.g., decylphenyl) improve target engagement in lipid-rich environments, while polar amines enhance solubility for systemic delivery .

Biological Activity

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is C9H10N4SC_9H_{10}N_4S with a molecular weight of approximately 210.27 g/mol. Its melting point is reported to be in the range of 152–154 °C .

Antimicrobial Properties

Research indicates that compounds containing thiophene and oxadiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The biological activity of thiophene-containing compounds extends to anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been reported to inhibit tumor growth in xenograft models .

The exact mechanisms by which 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membranes due to its structural characteristics. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity Study : A study evaluating a series of oxadiazole derivatives found that compounds with a thiophene substitution exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of the thiophene ring in improving solubility and bioavailability .
  • Anticancer Efficacy : In a recent investigation, an analog of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesIC50 = 10 µM

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride?

The synthesis typically involves cyclization of thiophene-containing precursors with oxadiazole-forming reagents. Critical factors include:

  • Reaction stoichiometry : Precise molar ratios of reactants (e.g., thiophene-3-carboxylic acid derivatives and hydroxylamine) to minimize side products.
  • Temperature control : Maintaining reflux conditions (~100–120°C) during oxadiazole ring formation to ensure complete cyclization .
  • Purification : Use of column chromatography or recrystallization in acetic acid to achieve >95% purity, as residual solvents or unreacted intermediates can affect downstream biological assays .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : Confirm the presence of the thiophene proton environment (δ 7.2–7.5 ppm) and oxadiazole-linked propane chain (δ 2.8–3.2 ppm for CH₂ groups) .
  • LC-MS : Verify molecular ion peaks at m/z 245.73 (M+H⁺) and assess purity (>98% for in vitro studies) .
  • X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the oxadiazole-thiophene motif .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, given the oxadiazole moiety’s role in hydrogen bonding with active sites .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under physiological conditions?

Discrepancies in stability (e.g., hydrolysis of the oxadiazole ring at pH > 7.4) require:

  • Controlled replicates : Perform stability assays in triplicate using simulated physiological buffers (PBS, pH 7.4, 37°C) with HPLC monitoring at 0, 24, and 48 hours .
  • Degradation pathway analysis : Employ LC-HRMS to identify breakdown products (e.g., thiophene-3-carboxamide derivatives) and adjust formulation strategies (e.g., lyophilization for long-term storage) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

SAR strategies include:

  • Analog synthesis : Modify the thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) or propane chain length to assess effects on lipophilicity (logP) and membrane permeability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, validated by in vitro IC₅₀ comparisons .

Q. How can researchers address low reproducibility in biological assays?

Mitigation involves:

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers to reduce variability .
  • Positive/negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls to normalize inter-assay differences .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from triplicate measurements .

Q. How should researchers prioritize analogs for further development?

Use a multi-parameter scoring system:

  • Pharmacokinetic metrics : Assess solubility (via shake-flask method), metabolic stability (microsomal half-life), and plasma protein binding (equilibrium dialysis) .
  • Therapeutic index : Compare cytotoxicity (normal cell lines, e.g., HEK293) vs. efficacy (target cells) to prioritize candidates with TI > 10 .

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